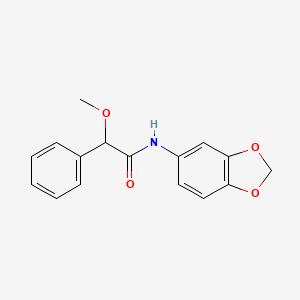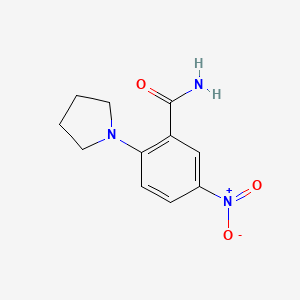![molecular formula C18H18Cl2N2O3S B3932837 N-(4-chloro-3-methylphenyl)-1-[(4-chlorophenyl)sulfonyl]prolinamide](/img/structure/B3932837.png)
N-(4-chloro-3-methylphenyl)-1-[(4-chlorophenyl)sulfonyl]prolinamide
Übersicht
Beschreibung
N-(4-chloro-3-methylphenyl)-1-[(4-chlorophenyl)sulfonyl]prolinamide, also known as ML277, is a small molecule inhibitor of the K2P potassium channel TRESK. This compound has been extensively studied and has shown promising results in various scientific research applications.
Wirkmechanismus
N-(4-chloro-3-methylphenyl)-1-[(4-chlorophenyl)sulfonyl]prolinamide is a selective inhibitor of the TRESK potassium channel. TRESK channels are expressed in various regions of the brain and play a role in regulating the excitability of neurons. N-(4-chloro-3-methylphenyl)-1-[(4-chlorophenyl)sulfonyl]prolinamide binds to the pore-forming region of the TRESK channel and blocks the flow of potassium ions through the channel. This leads to hyperexcitability of neurons and increased pain sensitivity.
Biochemical and Physiological Effects:
N-(4-chloro-3-methylphenyl)-1-[(4-chlorophenyl)sulfonyl]prolinamide has been shown to have significant biochemical and physiological effects in various scientific research applications. Inhibition of TRESK channels by N-(4-chloro-3-methylphenyl)-1-[(4-chlorophenyl)sulfonyl]prolinamide leads to hyperexcitability of neurons and increased pain sensitivity. This makes N-(4-chloro-3-methylphenyl)-1-[(4-chlorophenyl)sulfonyl]prolinamide a potential target for the development of new analgesics. In addition, N-(4-chloro-3-methylphenyl)-1-[(4-chlorophenyl)sulfonyl]prolinamide has been shown to have a role in regulating the activity of immune cells, making it a potential target for the development of new immunomodulatory agents.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chloro-3-methylphenyl)-1-[(4-chlorophenyl)sulfonyl]prolinamide has several advantages and limitations for lab experiments. One of the major advantages of N-(4-chloro-3-methylphenyl)-1-[(4-chlorophenyl)sulfonyl]prolinamide is its selectivity for TRESK channels. This makes it a valuable tool for studying the role of TRESK channels in various scientific research applications. However, one of the limitations of N-(4-chloro-3-methylphenyl)-1-[(4-chlorophenyl)sulfonyl]prolinamide is its relatively low potency, which can make it difficult to achieve complete inhibition of TRESK channels in some experimental systems.
Zukünftige Richtungen
N-(4-chloro-3-methylphenyl)-1-[(4-chlorophenyl)sulfonyl]prolinamide has shown promising results in various scientific research applications, and there are several future directions that can be explored. One potential direction is the development of more potent and selective TRESK channel inhibitors. Another potential direction is the development of N-(4-chloro-3-methylphenyl)-1-[(4-chlorophenyl)sulfonyl]prolinamide derivatives with improved pharmacokinetic properties. In addition, N-(4-chloro-3-methylphenyl)-1-[(4-chlorophenyl)sulfonyl]prolinamide can be used as a tool for studying the role of TRESK channels in various disease states, such as chronic pain and epilepsy. Overall, N-(4-chloro-3-methylphenyl)-1-[(4-chlorophenyl)sulfonyl]prolinamide has significant potential for the development of new therapeutics and for advancing our understanding of the role of TRESK channels in various physiological and pathological processes.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-3-methylphenyl)-1-[(4-chlorophenyl)sulfonyl]prolinamide has been extensively studied in various scientific research applications. One of the major applications of N-(4-chloro-3-methylphenyl)-1-[(4-chlorophenyl)sulfonyl]prolinamide is in the field of neuroscience. TRESK channels are expressed in various regions of the brain and are involved in regulating the excitability of neurons. N-(4-chloro-3-methylphenyl)-1-[(4-chlorophenyl)sulfonyl]prolinamide has been shown to selectively inhibit TRESK channels, leading to hyperexcitability of neurons and increased pain sensitivity. This makes N-(4-chloro-3-methylphenyl)-1-[(4-chlorophenyl)sulfonyl]prolinamide a potential target for the development of new analgesics.
Eigenschaften
IUPAC Name |
N-(4-chloro-3-methylphenyl)-1-(4-chlorophenyl)sulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O3S/c1-12-11-14(6-9-16(12)20)21-18(23)17-3-2-10-22(17)26(24,25)15-7-4-13(19)5-8-15/h4-9,11,17H,2-3,10H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQJNLLHLJFFOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-chlorophenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B3932756.png)

![3,4,5-triethoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3932764.png)

![N~2~-(2,4-dimethylphenyl)-N~1~-(4-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3932781.png)

![3,5-dimethoxy-N-({4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}carbonothioyl)benzamide](/img/structure/B3932793.png)
![1-acetyl-17-(4-acetylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3932794.png)
![8-[3-(4-chloro-2-methylphenoxy)propoxy]quinoline](/img/structure/B3932799.png)
![5-chloro-2-methoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3932813.png)

![N-(3,4-dimethylphenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3932825.png)
![2-(benzylthio)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B3932834.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B3932835.png)